

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

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Compound of Interest

Compound Name: 2,4-Dichloro-5-(trifluoromethyl)pyridine

Cat. No.: B1390642

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For professionals in drug discovery and agrochemical development, the precise understanding of a molecule's physical properties is not merely academic; it is the bedrock of process development, formulation, and ultimately, successful application. **2,4-Dichloro-5-(trifluoromethyl)pyridine** is a halogenated pyridine derivative that, like its isomers, serves as a critical building block in the synthesis of complex, biologically active molecules.^[1] The strategic placement of two chlorine atoms and a trifluoromethyl group on the pyridine ring creates a highly electron-deficient system, bestowing unique reactivity and influencing the pharmacokinetic properties of its downstream products.^[1]

This guide is structured to provide a comprehensive, field-proven perspective on the physicochemical characterization of **2,4-Dichloro-5-(trifluoromethyl)pyridine**. It is crucial to note that while its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented, specific experimental data for the 2,4-dichloro isomer is less prevalent in publicly accessible literature. This guide will address this gap by presenting confirmed structural data, offering expert insights based on analogous compounds, and providing robust, self-validating experimental protocols for researchers to generate their own high-quality data. We will proceed not by simply listing properties, but by explaining the causality behind the methods used to determine them, ensuring a deeper, more practical understanding for the practicing scientist.

Section 1: Core Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to confirm its molecular identity. For **2,4-Dichloro-5-(trifluoromethyl)pyridine**, this involves its unique formula, mass, and structural identifiers. These data points are the primary anchors for all subsequent analytical work, from mass spectrometry to purity assays.

The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is pivotal. Its strong electron-withdrawing nature and lipophilicity significantly influence the molecule's metabolic stability and binding affinity to biological targets, making trifluoromethyl-containing pyridines a subject of intense interest in medicinal chemistry.^{[1][2]}

Table 1: Core Identification Data for **2,4-Dichloro-5-(trifluoromethyl)pyridine**

Property	Value	Source(s)
CAS Number	888327-38-6	[1]
Molecular Formula	C ₆ H ₂ Cl ₂ F ₃ N	[1]
Molecular Weight	215.99 g/mol	
Monoisotopic Mass	214.951639 Da	[1]
IUPAC Name	2,4-dichloro-5-(trifluoromethyl)pyridine	[1][3]
SMILES	<chem>C1=C(C(=CN=C1Cl)C(F)(F)F)Cl</chem>	[3]
InChI Key	HQEZKTVEZYMLRK-UHFFFAOYSA-N	

To visually contextualize the specific isomer in question, the following diagram illustrates its structure in comparison to the more commonly documented 2,3-dichloro isomer. This distinction is critical, as the positioning of the chlorine atom at either the 3- or 4-position dramatically alters the molecule's symmetry, electronic distribution, and reactivity, particularly concerning nucleophilic substitution reactions.

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References

- 1. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. 2,4-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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